molecular formula C18H20Cl2N2O3S B3664130 N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3664130
M. Wt: 415.3 g/mol
InChI Key: UFHBQAFOTXNYLC-UHFFFAOYSA-N
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Description

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate reagents.

    Introduction of the 2,3-dichlorophenyl group: This step may involve the use of chlorinated aromatic compounds and coupling reactions.

    Addition of the methylsulfonyl group: This can be done using sulfonyl chlorides under basic conditions.

    Attachment of the 4-(propan-2-yl)phenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for N2-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]acetamide
  • N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]propionamide

Uniqueness

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide may exhibit unique properties due to the presence of the glycinamide backbone, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-12(2)13-7-9-14(10-8-13)21-17(23)11-22(26(3,24)25)16-6-4-5-15(19)18(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBQAFOTXNYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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